
3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is an organic compound with the molecular formula C17H10Br2O5. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene derivative followed by esterification. One common method involves the reaction of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 3-methoxyphenol in the presence of a suitable catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The bromine atoms and the chromene core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other brominated chromene derivatives such as 6-bromo-2-oxo-2H-chromene-3-carboxylate and 8-bromo-2-oxo-2H-chromene-3-carboxylate. Compared to these, 3-methoxyphenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both bromine atoms and the methoxyphenyl group, which enhance its biological activity and chemical reactivity .
Properties
IUPAC Name |
(3-methoxyphenyl) 6,8-dibromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2O5/c1-22-11-3-2-4-12(8-11)23-16(20)13-6-9-5-10(18)7-14(19)15(9)24-17(13)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWNMSWNXKBRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-chlorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881346.png)

![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-4-carboxamide](/img/structure/B2881349.png)
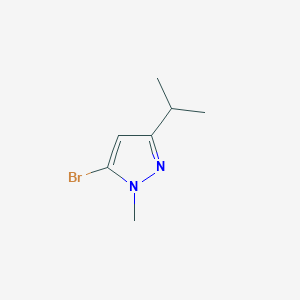
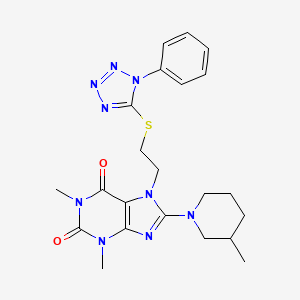
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2881353.png)
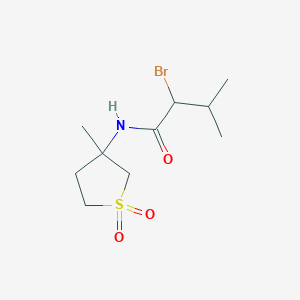
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,4-thiazepane-6-carboxylic acid](/img/structure/B2881357.png)
![N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE](/img/structure/B2881359.png)
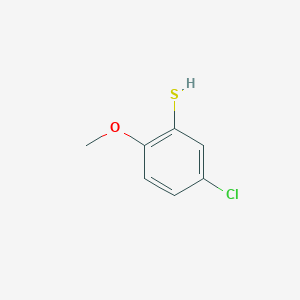
![4-(3-Chloro-4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2881361.png)
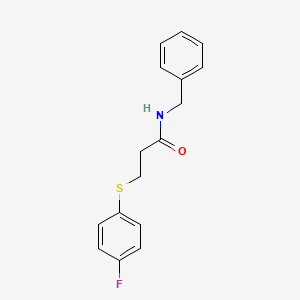
![N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2881364.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2881365.png)
